Tmb-PS

Beschreibung

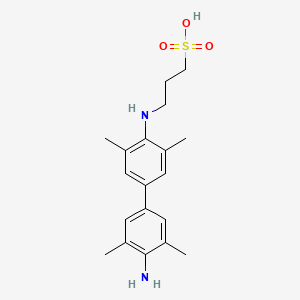

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylanilino]propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S/c1-12-8-16(9-13(2)18(12)20)17-10-14(3)19(15(4)11-17)21-6-5-7-25(22,23)24/h8-11,21H,5-7,20H2,1-4H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNAFYJQMXPVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)NCCCS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tmb-PS: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt (Tmb-PS)

Introduction

N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt, commonly abbreviated as this compound, is a water-soluble derivative of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB). TMB is a well-established, non-carcinogenic chromogenic substrate for horseradish peroxidase (HRP) widely utilized in enzyme-linked immunosorbent assays (ELISA) and other immunochemical techniques. The addition of a sulfopropyl group and its formulation as a sodium salt significantly enhances the aqueous solubility of the parent TMB molecule, providing a more stable and convenient reagent for various laboratory applications. This guide provides a detailed overview of the chemical structure, properties, and common applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a derivative of tetramethylbenzidine, featuring a sulfopropyl group attached to one of the amino nitrogens, and is supplied as a sodium salt.

Chemical Name: N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt[1]

Synonyms: this compound, TMBZ-PS

Parent Compound: 3,3',5,5'-Tetramethylbenzidine (TMB)[2][3][4]

| Identifier | Value |

| CAS Number | 102062-36-2 |

| Molecular Formula | C₁₉H₂₅N₂NaO₃S |

| Molecular Weight | 384.47 g/mol |

Physicochemical and Spectroscopic Properties

This compound is typically a white to pale yellow crystalline powder. Its key feature is its enhanced solubility in water, a significant advantage over its precursor, TMB.

Solubility

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | 35 mg/mL to 72 mg/mL |

Note: Discrepancies in reported DMSO solubility may exist between different suppliers.

Spectroscopic Data

The utility of this compound in enzymatic assays is based on the distinct spectral properties of its oxidized forms. In the presence of a peroxidase and hydrogen peroxide, this compound is oxidized, resulting in a colored product.

| Oxidized Form | Color | Absorbance Maxima (λmax) | Molar Extinction Coefficient (ε) |

| One-electron oxidation product | Blue | 370 nm and 650-652 nm | 3.9 x 10⁴ M⁻¹ cm⁻¹ at 653 nm |

| Two-electron oxidation product (acid-stopped) | Yellow | 450 nm | 5.9 x 10⁴ M⁻¹ cm⁻¹ at 450 nm |

The reaction is typically stopped with a strong acid, such as sulfuric acid (H₂SO₄), which converts the blue product to a more stable yellow diimine product with a higher molar extinction coefficient, thereby increasing the sensitivity of the assay.

Mechanism of Action

The primary application of this compound is as a chromogenic substrate in enzyme immunoassays. Its mechanism of action is centered on the enzymatic oxidation by a peroxidase, most commonly HRP, in the presence of hydrogen peroxide (H₂O₂).

References

The Cornerstone of Chromogenic Detection: A Technical Guide to the HRP-TMB Substrate System

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and immunodetection assays, the horseradish peroxidase (HRP) and 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) substrate system is a fundamental tool for sensitive and reliable chromogenic detection. This in-depth technical guide explores the core principles governing the HRP-TMB reaction, supplemented with detailed experimental protocols and quantitative data to empower researchers in optimizing their assays. TMB is a non-carcinogenic chromogenic substrate that, when oxidized by HRP in the presence of hydrogen peroxide (H₂O₂), produces distinct color changes that can be quantified spectrophotometrically, making it a preferred choice for applications like ELISA, immunohistochemistry, and Western blotting.[1][2]

The Core Mechanism: HRP-Catalyzed TMB Oxidation

The enzymatic reaction that underpins the utility of the HRP-TMB system is a multi-step process involving the catalytic cycle of the HRP enzyme and the sequential oxidation of the TMB substrate.

The Horseradish Peroxidase (HRP) Catalytic Cycle

The catalytic cycle of HRP is initiated by its reaction with hydrogen peroxide (H₂O₂), its oxidizing substrate. The cycle can be summarized in the following steps:

-

Formation of Compound I: The native HRP enzyme, in its resting ferric (Fe³⁺) state, reacts with a molecule of H₂O₂. This leads to a two-electron oxidation of the enzyme, forming a highly reactive intermediate known as Compound I and a molecule of water.[1][3] Compound I contains an oxoferryl (Fe⁴⁺=O) center and a porphyrin π-cation radical.

-

Reduction to Compound II: Compound I is then reduced in a single-electron step by a reducing substrate (in this case, TMB). This results in the formation of another intermediate, Compound II, and a TMB radical.

-

Return to Resting State: Compound II, which still contains the oxoferryl center, is subsequently reduced by a second TMB molecule in another single-electron transfer. This regenerates the native HRP enzyme, returning it to its Fe³⁺ state, and produces a second TMB radical, allowing the enzyme to participate in another catalytic cycle.[1]

The Oxidation of TMB: A Two-Step Colorimetric Transformation

The oxidation of the colorless TMB substrate occurs in two main stages, each yielding a distinct colored product that can be measured spectrophotometrically.

-

One-Electron Oxidation: The initial oxidation of TMB by HRP results in the formation of a blue-green product. This product is a charge-transfer complex (CTC) that exists in equilibrium with a cation radical. The CTC is composed of a colorless TMB diamine molecule (the electron donor) and a yellow TMB diimine molecule (the electron acceptor). This blue-green complex has a maximum absorbance at approximately 652 nm.

-

Two-Electron Oxidation: Further oxidation of the blue-green intermediate, or the addition of an acidic stop solution (e.g., sulfuric acid), leads to a two-electron oxidation of TMB. This results in the formation of a stable, yellow diimine product. The addition of acid stops the enzymatic reaction by denaturing the HRP and stabilizes the yellow diimine, which has a maximum absorbance at 450 nm. This acidification step often leads to a significant enhancement of the absorbance signal.

Quantitative Data

The efficiency and sensitivity of the HRP-TMB reaction can be characterized by several key quantitative parameters.

| Parameter | Description | Value | Reference(s) |

| Molar Absorptivity (ε) of Blue Product | A measure of how strongly the one-electron oxidation product (charge-transfer complex) absorbs light at a specific wavelength. | 3.9 x 10⁴ M⁻¹ cm⁻¹ at 652 nm | |

| Molar Absorptivity (ε) of Yellow Product | A measure of how strongly the two-electron oxidation product (diimine) absorbs light at a specific wavelength. | 5.9 x 10⁴ M⁻¹ cm⁻¹ at 450 nm | |

| Optimal pH for Reaction | The pH at which the HRP enzyme exhibits maximum activity with the TMB substrate. | Varies by application, generally in the acidic range (pH 3.3-6.0) for the initial reaction. | |

| Optimal Wavelength (Blue) | The wavelength of maximum absorbance for the one-electron oxidation product. | ~652 nm | |

| Optimal Wavelength (Yellow) | The wavelength of maximum absorbance for the two-electron oxidation product after acidification. | ~450 nm |

Experimental Protocols

The HRP-TMB system is versatile and can be adapted for various immunodetection methods. Below are detailed protocols for its application in ELISA, Western Blotting, and Immunohistochemistry.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a general procedure for a sandwich ELISA with chromogenic detection using a TMB substrate solution.

Materials:

-

96-well microplate coated with capture antibody

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)

-

Samples and standards

-

Detection antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate solution (typically a two-component system with a TMB solution and a hydrogen peroxide solution, or a stabilized one-component solution)

-

Stop solution (e.g., 2M Sulfuric Acid)

-

Microplate reader

Procedure:

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Aspirate the blocking buffer and wash the plate 3 times with 300 µL of wash buffer per well.

-

Sample/Standard Incubation: Add 100 µL of samples and standards to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Incubation: Prepare the TMB working solution by mixing equal volumes of the TMB and peroxide solutions immediately before use (for two-component systems). Add 100 µL of the TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Western Blotting

This protocol provides a general workflow for chromogenic detection on a Western blot using a precipitating TMB substrate.

Materials:

-

PVDF or Nitrocellulose membrane with transferred proteins

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary Antibody

-

Wash Buffer (e.g., TBST - TBS with 0.1% Tween-20)

-

HRP-conjugated Secondary Antibody

-

TMB Blotting Substrate Solution (precipitating formulation)

-

Deionized water

Procedure:

-

Blocking: After protein transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate the membrane with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer and incubate the membrane for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Incubation: Add the TMB blotting substrate solution to the membrane, ensuring the entire surface is covered. Incubate at room temperature and monitor for the development of blue-purple bands.

-

Stop Reaction: Once the desired band intensity is achieved, stop the reaction by washing the membrane with deionized water.

-

Imaging: Image the blot. The resulting precipitate is stable but may fade over time, so it is recommended to document the results promptly.

Immunohistochemistry (IHC)

This protocol outlines the use of a TMB substrate for chromogenic detection in IHC.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Antigen retrieval solution

-

Blocking buffer

-

Primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate solution (precipitating formulation)

-

Nuclear counterstain (e.g., Neutral Red)

-

Aqueous mounting medium

Procedure:

-

Antigen Retrieval: Perform antigen retrieval as required for the specific antibody and antigen.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites according to standard IHC protocols.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody for the recommended time and temperature.

-

Washing: Rinse with wash buffer.

-

Secondary Antibody Incubation: Incubate sections with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Washing: Rinse with wash buffer.

-

Chromogenic Detection: Prepare the TMB working solution. Incubate the sections with the TMB substrate solution for 5-15 minutes at room temperature, or until the desired blue-green color intensity is reached.

-

Counterstaining: Counterstain with a suitable nuclear counterstain.

-

Mounting: Coverslip the slides using an aqueous mounting medium.

Visualizations

HRP Catalytic Cycle

References

TMB Peroxidase Substrate: A Technical Guide for Laboratory Professionals

Introduction

In the realm of molecular biology and immunochemical assays, the detection and quantification of specific analytes are paramount. One of the most widely utilized chromogenic substrates for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISAs) and other related techniques is 3,3',5,5'-tetramethylbenzidine, commonly known as TMB.[1][2] This technical guide provides an in-depth overview of TMB peroxidase substrate (often abbreviated as TMB-PS), its mechanism of action, and its application in various laboratory settings, with a focus on providing researchers, scientists, and drug development professionals with the necessary information for its effective use.

TMB is a soluble chromogenic substrate that, when oxidized by the enzymatic activity of HRP in the presence of hydrogen peroxide, yields a characteristic blue-colored product.[2][3][4] This reaction can be quantified by measuring the absorbance of the solution, making TMB an excellent choice for sensitive and accurate detection in numerous assay formats.

Core Applications

The primary application of TMB is as a substrate for HRP in various immunodetection methods:

-

Enzyme-Linked Immunosorbent Assay (ELISA): TMB is the substrate of choice for many ELISA applications due to its high sensitivity and low background, which allows for the reliable quantification of antigens or antibodies.

-

Immunohistochemistry (IHC): In IHC, TMB can be used to visualize the location of an HRP-conjugated antibody bound to a specific antigen in tissue sections.

-

Western Blotting and Dot Blots: TMB is also utilized for the detection of HRP-conjugated antibodies on membranes in Western blotting and dot blot applications, providing a colored precipitate at the site of the target protein.

Mechanism of Action and Signaling Pathway

The enzymatic reaction involving TMB is a two-step process. First, in the presence of hydrogen peroxide, HRP catalyzes the one-electron oxidation of TMB, resulting in the formation of a blue-colored cation radical. This product has a maximum absorbance at approximately 652 nm. For endpoint assays, the reaction can be terminated by the addition of a strong acid, such as sulfuric or phosphoric acid. This acidification step results in a two-electron oxidation product, a yellow diimine, which has a higher molar extinction coefficient and a stable absorbance maximum at 450 nm, allowing for more sensitive and reproducible measurements.

References

TMB-PS: A Technical Guide to the Chromogenic Substrate for Peroxidase-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine, commonly abbreviated as TMB, is a highly sensitive and widely used chromogenic substrate for horseradish peroxidase (HRP) in various enzyme-linked immunosorbent assays (ELISAs) and other immunodetection methods.[1] Its popularity stems from its high sensitivity, low background noise, and favorable safety profile compared to other chromogenic substrates like o-phenylenediamine (B120857) (OPD) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[2] This technical guide provides an in-depth overview of TMB-PS (TMB Peroxidase Substrate), covering its mechanism of action, quantitative performance data, and detailed experimental protocols for its application in research and drug development.

Chemical Properties and Mechanism of Action

TMB is a colorless substrate that, in the presence of HRP and hydrogen peroxide (H₂O₂), undergoes a two-step oxidation process.[3] HRP, in its resting ferric (Fe³⁺) state, is first oxidized by H₂O₂ to a high-oxidation-state intermediate known as Compound I. Compound I then oxidizes a TMB molecule in a single-electron transfer, resulting in the formation of a blue-green colored cation radical and a second intermediate, Compound II. Compound II, in turn, oxidizes a second TMB molecule, generating another cation radical and returning the enzyme to its resting state.

The initial one-electron oxidation product, a blue-green charge-transfer complex, exhibits a maximum absorbance at approximately 652 nm. This intermediate can be further oxidized to a yellow diimine product, which has an absorbance maximum at 450 nm. The addition of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), stops the enzymatic reaction and facilitates the conversion of the blue-green intermediate to the stable yellow diimine, which allows for sensitive and accurate endpoint measurements in ELISAs.

Signaling Pathway of HRP-Mediated TMB Oxidation

Caption: HRP-mediated oxidation of TMB.

Quantitative Data

The performance of TMB as a chromogenic substrate is characterized by its kinetic parameters and the spectral properties of its oxidation products. This data is crucial for assay optimization and ensuring reproducible results.

Kinetic Parameters of the HRP-TMB Reaction

The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are key indicators of enzyme-substrate affinity and reaction efficiency. The Kₘ value for TMB is generally low, indicating a high affinity of HRP for this substrate. However, these values can vary depending on the specific reaction conditions, such as pH, temperature, and the presence of additives.

| Parameter | Value | Substrate | Conditions | Reference |

| Kₘ | 0.387 mM | TMB | Not specified | |

| Kₘ | 0.434 mM | TMB | Not specified | |

| Vₘₐₓ | 100 nM/s | TMB | Not specified | |

| Kₘ | 8.89 mM | H₂O₂ | Not specified | |

| Kₘ | 3.7 mM | H₂O₂ | Not specified |

Spectral Properties of TMB Oxidation Products

The distinct absorbance maxima of the TMB oxidation products allow for flexible detection strategies in ELISA.

| TMB Oxidation State | Color | Absorbance Maximum (λₘₐₓ) | Assay Type | Reference |

| Cation Radical (Charge-Transfer Complex) | Blue-Green | 652 nm | Kinetic | |

| Diimine | Yellow | 450 nm | Endpoint (after acidification) | |

| Diamine (Reduced Form) | Colorless | 285 nm | - |

Experimental Protocols

Detailed and consistent protocols are essential for achieving reliable and reproducible results with this compound. The following are generalized protocols for a standard sandwich ELISA. Optimal conditions, including incubation times and reagent concentrations, should be determined for each specific assay.

Sandwich ELISA Workflow

Caption: Standard Sandwich ELISA Workflow.

Detailed ELISA Protocol

1. Plate Coating:

-

Dilute the capture antibody to the optimal concentration in a suitable coating buffer (e.g., PBS, pH 7.4).

-

Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

-

Add 200-300 µL of blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk) to each well.

-

Incubate for 1-2 hours at room temperature or 37°C.

-

Wash the plate as described above.

3. Sample and Standard Incubation:

-

Prepare serial dilutions of the standard and dilute the samples in blocking buffer.

-

Add 100 µL of the standards and samples to the appropriate wells.

-

Incubate for 1-2 hours at room temperature or 37°C.

-

Wash the plate as described above.

4. Detection Antibody Incubation:

-

Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature or 37°C.

-

Wash the plate as described above.

5. Enzyme Conjugate Incubation:

-

Dilute the HRP-conjugated streptavidin to its optimal concentration in blocking buffer.

-

Add 100 µL of the diluted conjugate to each well.

-

Incubate for 30-60 minutes at room temperature or 37°C in the dark.

-

Wash the plate as described above.

6. Substrate Reaction:

-

Add 100 µL of this compound substrate solution to each well.

-

Incubate at room temperature in the dark for 5-30 minutes, monitoring the color development. The solution will turn blue.

7. Stopping the Reaction (for Endpoint Assays):

-

Add 50-100 µL of stop solution (e.g., 1 M H₂SO₄ or 1 M H₃PO₄) to each well. The color will change from blue to yellow.

8. Absorbance Measurement:

-

For endpoint assays, read the absorbance at 450 nm within 30 minutes of adding the stop solution.

-

For kinetic assays, read the absorbance at 652 nm at multiple time points before adding the stop solution.

Comparison with Other Peroxidase Substrates

TMB offers several advantages over other commonly used HRP substrates.

| Substrate | Color Product | Sensitivity | Safety | Comments | Reference |

| TMB | Blue (kinetic), Yellow (endpoint) | Very High | Non-mutagenic | Most popular choice for ELISA | |

| OPD | Orange-Brown | High | Potentially mutagenic | Less commonly used now | |

| ABTS | Green | Moderate | Less toxic than OPD | Slower reaction rate, wider dynamic range | |

| 4-CN | Blue-Gray (precipitating) | Moderate | - | Primarily used for blotting applications | |

| DAB | Brown (precipitating) | High | Potentially carcinogenic | Primarily used for immunohistochemistry |

Applications in Drug Development

The high sensitivity and reliability of TMB-based ELISAs make them indispensable tools in various stages of drug development:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Quantifying drug levels and their biological effects in preclinical and clinical samples.

-

Immunogenicity Testing: Detecting the presence of anti-drug antibodies (ADAs) in patient samples.

-

Biomarker Discovery and Validation: Measuring the concentration of disease-related biomarkers to assess drug efficacy and patient response.

-

High-Throughput Screening (HTS): Screening large compound libraries for potential drug candidates that modulate protein-protein interactions or enzyme activity.

Conclusion

This compound is a robust and highly sensitive chromogenic substrate that has become the gold standard for HRP-based ELISAs and other immunodetection assays. Its well-characterized mechanism of action, favorable kinetic properties, and distinct spectral characteristics provide researchers and drug development professionals with a reliable tool for accurate and reproducible quantification of a wide range of analytes. By understanding the principles outlined in this technical guide and adhering to optimized experimental protocols, users can fully leverage the capabilities of this compound to advance their research and development efforts.

References

The Cornerstone of Colorimetric ELISA: A Technical Guide to TMB Substrate

For researchers, scientists, and drug development professionals, the Enzyme-Linked Immunosorbent Assay (ELISA) is an indispensable tool for quantifying proteins and other biomolecules. At the heart of many of these assays lies 3,3’,5,5’-tetramethylbenzidine (TMB), a highly sensitive and reliable chromogenic substrate for horseradish peroxidase (HRP). This technical guide delves into the core principles of the TMB ELISA substrate, providing an in-depth understanding of its mechanism, application, and optimization.

The Chemical Symphony: TMB's Reaction Mechanism

The colorimetric signal in a TMB-based ELISA is the result of a precise enzymatic reaction. TMB, a colorless substrate, is oxidized by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). This reaction proceeds in a two-step process, resulting in the formation of colored products that can be quantified spectrophotometrically.[1][2][3]

The initial one-electron oxidation of TMB yields a blue-green charge-transfer complex.[1] This intermediate product has a maximum absorbance at approximately 652 nm.[1] In the second step, a further one-electron oxidation converts this intermediate into a yellow diimine product.

To stabilize the signal and increase the sensitivity of the assay, a "stop solution," typically a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid, is added. The acidic environment halts the enzymatic activity of HRP and converts the initial blue-green product into a stable, yellow-colored diimine product. This final yellow product exhibits a maximum absorbance at 450 nm, and its intensity is directly proportional to the amount of HRP, and therefore the analyte, present in the sample.

The overall reaction can be summarized as follows:

-

Oxidation: Colorless TMB is oxidized by the HRP-H₂O₂ complex.

-

Blue-Green Intermediate: A transient blue-green product is formed.

-

Stopping the Reaction: The addition of an acid stops the enzymatic reaction.

-

Yellow End Product: The blue-green intermediate is converted to a stable yellow product, which is then measured.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the TMB ELISA substrate system.

| Parameter | Unstopped Reaction | Stopped Reaction |

| Color | Blue-Green | Yellow |

| Maximum Absorbance (λmax) | 652 nm (also 370 nm) | 450 nm |

| Sensitivity | Lower | Higher (2-4 fold enhancement) |

| Stability | Less Stable | More Stable |

Table 1: Spectrophotometric properties of TMB reaction products.

| Factor | Influence on TMB Performance |

| pH | Optimal pH for the HRP-TMB reaction is typically acidic, often around pH 4.5. |

| Buffer Composition | Citrate buffers are commonly used. The composition and molarity can affect signal intensity and stability. |

| Organic Solvents | Solvents like DMSO can be used to dissolve TMB and may be included in formulations to enhance performance. |

| Stabilizers | Polymers and other stabilizers can be added to commercial TMB solutions to improve shelf life and performance. |

Table 2: Factors influencing TMB substrate performance.

Visualizing the Process

To better illustrate the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

Caption: TMB Reaction Mechanism.

Caption: General TMB ELISA Workflow.

Experimental Protocols

While specific protocols may vary depending on the ELISA kit and manufacturer, a general methodology for the use of TMB substrate is outlined below.

Materials:

-

TMB Substrate Solution (often a ready-to-use formulation containing TMB and hydrogen peroxide)

-

Stop Solution (e.g., 2M Sulfuric Acid)

-

ELISA plate with immobilized HRP-conjugate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Final Wash Step: After the final incubation with the HRP-conjugated antibody, wash the ELISA plate thoroughly with a suitable wash buffer (e.g., PBST) to remove any unbound components.

-

Substrate Addition: Add 100 µL of the TMB Substrate Solution to each well.

-

Incubation: Incubate the plate at room temperature for a period of 5 to 30 minutes, or until the desired color intensity is achieved. It is crucial to protect the plate from direct light during this incubation step, as TMB is light-sensitive.

-

Stopping the Reaction: Add 50-100 µL of Stop Solution to each well. The color in the wells should change from blue-green to yellow.

-

Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader. It is recommended to read the plate within 30 minutes of adding the stop solution.

Conclusion

The TMB ELISA substrate system is a cornerstone of modern immunoassays, offering high sensitivity and a reliable colorimetric output. A thorough understanding of its underlying chemical principles, quantitative parameters, and proper experimental execution is paramount for researchers and scientists seeking to generate accurate and reproducible data in their drug development and scientific research endeavors. By optimizing the factors that influence TMB performance and adhering to established protocols, the full potential of this powerful detection method can be realized.

References

Tmb-PS reaction with hydrogen peroxide

An In-depth Technical Guide on the TMB-Peroxidase-Hydrogen Peroxide Reaction

Introduction

The 3,3',5,5'-Tetramethylbenzidine (TMB) reaction with hydrogen peroxide (H₂O₂) is a cornerstone of modern molecular biology and immunodiagnostics, particularly in assays like the Enzyme-Linked Immunosorbent Assay (ELISA). TMB serves as a chromogenic substrate for peroxidase enzymes, most notably Horseradish Peroxidase (HRP).[1][2][3] In the presence of HRP and an oxidizing agent, hydrogen peroxide, TMB undergoes a color change that allows for the sensitive quantification of the enzyme, and by extension, the target molecule to which the enzyme is conjugated. This guide provides a detailed examination of the core reaction, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals.

Core Reaction Mechanism

The reaction is initiated when a peroxidase enzyme, such as HRP, catalyzes the transfer of an electron from TMB to hydrogen peroxide. This process involves a two-step oxidation of the TMB molecule.

-

First Oxidation: The colorless TMB is oxidized in a one-electron transfer, resulting in the formation of a blue, radical cation. This blue product forms a charge-transfer complex with unoxidized TMB.[4][5] This soluble blue product is typically measured spectrophotometrically at wavelengths of 370 nm or between 620-655 nm.

-

Second Oxidation and Termination: The reaction can be stopped by the addition of an acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acidic environment facilitates a second one-electron oxidation, converting the blue product into a yellow diimine product. This yellow product is more stable and provides a more sensitive signal, which is measured at an absorbance maximum of 450 nm.

The overall reaction follows a Langmuir-Hinshelwood kinetic model, where both TMB and hydrogen peroxide adsorb onto the surface of the catalyst (in this case, the peroxidase enzyme or a nanozyme) before reacting.

Caption: Chemical pathway of TMB oxidation.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the TMB-peroxidase reaction, compiled from various standard protocols.

Table 1: Spectrophotometric Properties of TMB Oxidation Products

| Product State | Color | Optimal Absorbance Wavelength(s) |

| Initial Product | Blue | 370 nm, 620-655 nm |

| Acid-Stopped Product | Yellow | 450 nm |

Table 2: Typical Reagent Concentrations and Incubation Conditions

| Parameter | Typical Value / Range | Notes |

| TMB Stock Solution | 0.1% (w/v) in Ethanol | May require warming to dissolve fully. Store at 4°C. |

| Hydrogen Peroxide (H₂O₂) Stock | 0.3% (v/v) in Water | Store at 4°C. |

| Working Buffer | 0.01M Acetate (pH 3.3) or 0.05M Phosphate-Citrate (pH 5.0) | Buffer choice can influence reaction kinetics. |

| H₂O₂ Working Concentration | 0.006% - 0.02% | Added to the substrate buffer immediately before use. |

| Incubation Time | 10 - 30 minutes | Should be done at room temperature and protected from light. |

| Stop Solution | 0.16M - 2M Sulfuric Acid (H₂SO₄) or 1N HCl | Added in equal volume to the substrate solution. |

Experimental Protocols

The TMB-H₂O₂ system is most frequently used as the final detection step in immunoassays. Below is a detailed methodology for its application in a standard sandwich ELISA.

Sandwich ELISA Protocol with TMB Detection

This protocol outlines the key steps from plate coating to signal detection.

-

Plate Coating:

-

Dilute the capture antibody to a concentration of 1-2 µg/mL in a suitable buffer (e.g., 1X PBS).

-

Add 100 µL of the diluted antibody to each well of a 96-well microplate.

-

Seal the plate and incubate overnight at room temperature or for 2.5 hours with gentle shaking.

-

-

Blocking:

-

Aspirate the coating solution from the wells.

-

Wash the plate 4 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

-

Add 300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.

-

Incubate for at least 1 hour at room temperature.

-

-

Sample and Standard Incubation:

-

Aspirate the blocking buffer and wash the plate 4 times.

-

Prepare serial dilutions of your standard protein.

-

Add 100 µL of the standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

-

Detection Antibody Incubation:

-

Aspirate the samples/standards and wash the plate 4 times.

-

Add 100 µL of the biotinylated detection antibody, diluted to approximately 0.5 µg/mL, to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Aspirate the detection antibody and wash the plate 4 times.

-

Add 100 µL of HRP-conjugated streptavidin (diluted as recommended, often around 1:20,000) to each well.

-

Incubate for 30-45 minutes at room temperature with gentle shaking.

-

-

Substrate Reaction and Measurement:

-

Aspirate the HRP-streptavidin solution and wash the plate a final 4 times.

-

Prepare the TMB working solution immediately before use by mixing the TMB substrate and hydrogen peroxide solution.

-

Add 100 µL of the TMB working solution to each well.

-

Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development.

-

Stop the reaction by adding 50-100 µL of stop solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow.

-

Read the absorbance at 450 nm on a microplate reader immediately.

-

Caption: Generalized workflow for a sandwich ELISA.

References

An In-depth Technical Guide to TMB Colorimetric Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive and safe chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to antibodies and other proteins for use in various immunoassays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA).[1][2][3][4] The reaction between HRP and TMB in the presence of hydrogen peroxide (H₂O₂) produces a distinct color change, allowing for the quantitative detection of the analyte of interest.[5] This guide provides a comprehensive overview of the core principles of TMB colorimetric detection, detailed experimental protocols, and a summary of key quantitative data.

Core Principles of TMB Colorimetric Detection

The fundamental principle of TMB-based detection lies in the enzymatic oxidation of TMB by HRP. HRP, in its resting state, contains a heme group with iron in the Fe(III) oxidation state. The reaction is initiated by the binding of hydrogen peroxide (H₂O₂), which oxidizes the heme to a high-oxidation-state intermediate. This activated HRP then catalyzes the one-electron oxidation of the TMB substrate.

This initial oxidation of TMB results in the formation of a blue-green colored charge-transfer complex, which is in equilibrium with a TMB radical cation. This blue-green product has a maximum absorbance at approximately 652 nm. In a typical ELISA, the intensity of this blue color is proportional to the amount of HRP, and therefore the amount of the target analyte, present in the sample.

The reaction can be stopped by the addition of an acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acidic environment halts the enzymatic activity of HRP and converts the blue-green charge-transfer complex into a stable, yellow diimine product. This yellow product exhibits a maximum absorbance at 450 nm. Stopping the reaction not only stabilizes the color for accurate measurement but also generally increases the sensitivity of the assay.

Signaling Pathway: HRP-Mediated TMB Oxidation

The enzymatic reaction of HRP with TMB involves a series of oxidation-reduction steps. The following diagram illustrates this signaling pathway.

Caption: HRP-mediated oxidation of TMB.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with TMB colorimetric detection.

Table 1: Absorbance Maxima of TMB Oxidation Products

| TMB Oxidation State | Color | Absorbance Maximum (λmax) |

| Native TMB | Colorless | ~285 nm |

| One-electron oxidation product (Charge-transfer complex) | Blue-green | 652 nm |

| Two-electron oxidation product (Diimine) | Yellow | 450 nm |

Table 2: Typical Reagent Concentrations and Volumes for ELISA

| Reagent | Typical Concentration | Typical Volume per Well |

| TMB Substrate Solution | Ready-to-use | 50-100 µL |

| Hydrogen Peroxide (in substrate solution) | Varies by manufacturer | N/A |

| Stop Solution (e.g., H₂SO₄) | 0.16M - 2M | 50-100 µL |

Experimental Protocols

General ELISA Protocol using TMB Detection

This protocol outlines a standard indirect ELISA workflow. Note that incubation times and reagent concentrations may require optimization for specific assays.

-

Coating: Coat a 96-well microplate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Sample/Standard Incubation: Add standards and samples to the wells and incubate for a specified time (e.g., 2 hours) at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for a specified time (e.g., 1-2 hours) at room temperature.

-

Washing: Repeat the washing step to remove unbound HRP-conjugated antibody.

-

Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

-

Stop Reaction: Add 50-100 µL of stop solution (e.g., 2M H₂SO₄) to each well. The color in the wells should change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to read the plate within one hour of stopping the reaction.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an ELISA experiment with TMB-based colorimetric detection.

Caption: A typical ELISA workflow.

Conclusion

TMB colorimetric detection remains a cornerstone of modern immunoassays due to its high sensitivity, safety profile, and ease of use. A thorough understanding of the underlying chemical principles and adherence to optimized experimental protocols are crucial for obtaining reliable and reproducible results in research, diagnostics, and drug development. This guide provides the foundational knowledge and practical guidance necessary for the successful implementation of TMB-based assays.

References

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of TMB-PS

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this technical guide is based on publicly available data. It is crucial to note that the identifier "TMB-PS" is associated with conflicting chemical identities in various sources. Users should verify the exact nature of their specific compound of interest and perform their own validation studies.

Introduction

This technical guide provides a comprehensive overview of the solubility and stability characteristics of compounds referred to as "this compound". Our research indicates that this designation is not uniformly defined and may refer to at least two distinct chemical entities. This guide will address the available data for each of these compounds to provide clarity and guidance for researchers.

The primary compounds identified as this compound are:

-

N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt (CAS No. 102062-36-2)

-

TetraMethyl BisPhenol S (also referred to as Bis-(2,6-dimethyl-4-hydroxyphenyl)-sulfone) , which has been anecdotally associated with the same CAS number in some commercial datasheets, though this is likely an error as the chemical structure does not correspond to the CAS registry information for 102062-36-2.

This guide will present the available data for each, followed by general experimental protocols for determining solubility and a discussion of the role of such compounds as chromogenic substrates.

Compound 1: N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine sodium salt (this compound)

This compound is a sulfonated derivative of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB). The sulfopropyl group enhances aqueous solubility.

Quantitative Solubility Data

| Solvent | Solubility | Source |

| Water | Soluble | [1][2] |

| DMSO | ≥ 72 mg/mL (≥ 198.62 mM) | [3][4] |

Note: The exact limit of solubility in water is not specified in the available literature, only that it is soluble.

Stability Characteristics

| Condition | Stability | Source |

| Storage (Powder) | Information not available | |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |

| pH Range | Can be used under neutral, acidic, and alkaline conditions | |

| Light Sensitivity | Protect from light |

Compound 2: TetraMethyl BisPhenol S / Bis-(2,6-dimethyl-4-hydroxyphenyl)-sulfone

There is significant ambiguity surrounding this compound's association with the "this compound" name and the CAS number 102062-36-2. The chemical structure is distinct from TMB derivatives. For the purpose of this guide, we will present the limited data found under this name.

Quantitative Solubility Data

| Solvent | Solubility | Source |

| DMSO | 72 mg/mL (198.62 mM) |

Stability Characteristics

| Condition | Stability | Source |

| Shipping | Shipped at room temperature, suggesting short-term stability | |

| Long-term Storage | Information not available |

Experimental Protocols

Protocol for Determining Aqueous and Organic Solvent Solubility (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound compound to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge or filter the saturated solution to remove all undissolved solid particles. It is critical to maintain the temperature during this step.

-

-

Solvent Evaporation:

-

Transfer a precise volume of the clear supernatant to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature that will not degrade the solute) until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container with the dried solute minus the initial weight of the empty container.

-

Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).

-

Protocol for Assessing Stability at Different pH and Temperatures

This protocol provides a general framework for evaluating the stability of this compound.

Methodology:

-

Solution Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9).

-

Dilute the this compound stock solution into each buffer to a known working concentration.

-

-

Incubation:

-

Aliquot the solutions into separate, sealed, light-protected containers for each pH and temperature condition to be tested (e.g., 4°C, room temperature, 37°C).

-

Store the aliquots under the specified conditions.

-

-

Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each condition.

-

Analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The degradation rate can be calculated from the decrease in concentration over time.

-

Signaling Pathways and Experimental Workflows

This compound, in the context of the available literature, is described as a chromogenic substrate for peroxidase enzymes, such as Horseradish Peroxidase (HRP). Therefore, it does not participate in a biological signaling pathway in the traditional sense. Instead, it is a component of a detection system. The "pathway" is the enzymatic reaction that leads to a detectable signal.

Chromogenic Detection Workflow

The following diagram illustrates the general workflow for using a chromogenic substrate like this compound in an Enzyme-Linked Immunosorbent Assay (ELISA).

Caption: General workflow for an indirect ELISA utilizing a chromogenic substrate.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: A stepwise workflow for determining compound solubility via the gravimetric method.

References

Methodological & Application

Application Notes and Protocols for TMB-PS Substrate in ELISA

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a widely utilized, non-carcinogenic chromogenic substrate for horseradish peroxidase (HRP) in Enzyme-Linked Immunosorbent Assays (ELISA).[1] TMB-PS (Peroxidase Substrate) solutions are designed to deliver superior sensitivity, low background noise, and consistent performance, making them ideal for both research laboratories and large-scale diagnostic kit manufacturing.[2] In the presence of HRP and a peroxide, TMB is oxidized to produce a soluble blue reaction product.[3][4] The reaction can be stopped with an acid, which changes the color to yellow, allowing for sensitive and accurate endpoint measurements. This substrate system is favored for its high sensitivity, rapid signal development, and excellent stability.

Principle of the Reaction

The TMB substrate reaction is a two-step process catalyzed by the HRP enzyme. Initially, HRP, in the presence of hydrogen peroxide (H₂O₂), oxidizes the TMB substrate. This results in the formation of a blue, soluble charge-transfer complex with a maximum absorbance at 370 nm and 652 nm. For endpoint assays, the addition of a stop solution, typically a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), terminates the enzymatic reaction. This acidification converts the blue product to a yellow diimine product, which shifts the maximum absorbance to 450 nm. This color change not only stops the reaction for stable readings but also amplifies the signal two- to three-fold, enhancing the sensitivity of the assay.

Caption: Chemical reaction pathway of TMB substrate catalyzed by HRP.

Data Presentation

The performance and handling of this compound substrates are summarized below. These parameters are crucial for designing and optimizing an ELISA.

Table 1: Performance Characteristics of this compound Substrate

| Parameter | Description | Value(s) |

| Kinetic Reading | Wavelength for reading the blue product in real-time assays. | 370 nm or 620-655 nm |

| Endpoint Reading | Wavelength for reading the yellow product after stopping the reaction. | 450 nm |

| Background Correction | Optional wavelength to correct for optical imperfections in the plate. | 540 nm |

| Sensitivity | High sensitivity allows for the detection of trace amounts of analyte. | Varies by formulation (Standard, High, Highest) |

| Signal Stability | The stopped yellow product is stable for at least 1 hour. |

Table 2: Reagent Handling and Storage

| Reagent | Storage Temperature | Shelf Life | Special Precautions |

| TMB Substrate Solution | 2-8°C | Up to 48 months | Protect from direct sunlight and UV sources. Avoid contamination with metal ions. |

| Stop Solution (e.g., H₂SO₄, HCl) | Room Temperature | Stable | Corrosive; handle with appropriate personal protective equipment. |

Detailed Experimental Protocol

This protocol provides a general workflow for using a ready-to-use this compound substrate in a 96-well plate ELISA.

I. Reagent Preparation

-

Equilibrate Reagents: Allow the this compound substrate solution and any other refrigerated reagents to equilibrate to room temperature (20-25°C) before use. This should take approximately 15-30 minutes.

-

Prepare Stop Solution: If not provided, prepare the required stop solution. Common stop solutions include 1 N HCl or 0.6 N to 2 M sulfuric acid.

II. ELISA Workflow with this compound

The following steps assume that the ELISA plate has already been coated with antigen/antibody, blocked, and incubated with the HRP-conjugated detection antibody, followed by the necessary wash steps.

Caption: Standard experimental workflow for using this compound substrate in an ELISA.

III. Step-by-Step Procedure

-

Final Wash: After incubation with the HRP conjugate, perform the final series of washes to remove any unbound enzyme. Thoroughly aspirate the wash buffer from the wells.

-

Substrate Addition: Dispense 100 µL of the ready-to-use this compound substrate solution into each well of the 96-well plate.

-

Incubation: Incubate the plate at room temperature for a period ranging from 5 to 30 minutes.

-

Note: The optimal incubation time depends on the HRP activity and desired signal intensity. It should be optimized for each specific assay. The reaction should be protected from direct light during this step.

-

-

Stopping the Reaction: To stop the enzymatic reaction, add 100 µL of the stop solution (e.g., 1 M H₂SO₄) to each well. The order of addition should be the same as the substrate addition to ensure uniform incubation times. The blue color will immediately change to yellow.

-

Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader. It is recommended to read the plate within 30-60 minutes after adding the stop solution.

IV. Controls and Troubleshooting

-

Plate Blank: Include wells that contain only the TMB substrate and the stop solution to serve as a blank for the plate reader.

-

High Background: This can result from insufficient washing, contamination of the substrate, or prolonged incubation times. Ensure thorough washing and avoid exposing the substrate to light or contaminants.

-

Weak or No Signal: This may be due to inactive HRP conjugate, improper dilution of antibodies, or use of an expired substrate. To reduce reaction intensity, it is recommended to dilute the antibodies or conjugates rather than the substrate.

-

Precipitate Formation: A precipitated product may indicate an excessively high concentration of HRP, requiring optimization of experimental conditions.

References

Application Notes: TMB-PS in Western Blotting

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a widely used chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies in Western blotting. In the presence of HRP and a peroxide, TMB is oxidized to produce a colored product. For blotting applications, specific formulations of TMB, herein referred to as TMB Precipitating Substrate (TMB-PS), are designed to generate an insoluble, dark blue precipitate that deposits directly onto the membrane at the site of the antigen-antibody-HRP complex.[1][2][3][4] This allows for the direct visualization of protein bands without the need for specialized imaging equipment.[5]

Principle of the Assay

The detection of proteins via Western blotting using a this compound substrate is a multi-step process that culminates in an enzyme-catalyzed colorimetric reaction. Following protein separation by SDS-PAGE and transfer to a membrane (nitrocellulose or PVDF), the membrane is blocked to prevent non-specific binding. It is then incubated with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody that recognizes the primary antibody. Finally, the this compound solution is added. The HRP enzyme catalyzes the oxidation of TMB, resulting in the formation of a dark blue, insoluble precipitate that localizes to the bands where the target protein is present.

Key Features

-

Convenience: Many this compound solutions are provided as ready-to-use, single-component reagents, simplifying the experimental workflow.

-

Cost-Effective: As a colorimetric detection method, it does not require expensive imaging systems like those needed for chemiluminescence or fluorescence.

-

Good Sensitivity: this compound substrates can offer sensitivity in the low picogram range, which is comparable to some chemiluminescent substrates.

-

Permanent Record: The resulting blue bands are stable and form a permanent record of the experiment on the dried membrane.

Limitations

-

Semi-Quantitative: While Western blotting with this compound can show relative changes in protein levels, it is generally considered semi-quantitative. For more precise quantification, techniques that offer a wider dynamic range, such as fluorescence or advanced chemiluminescence, may be more suitable.

-

Stripping and Re-probing: The permanent nature of the precipitated product makes it difficult to strip the membrane for re-probing with other antibodies.

-

Signal Saturation: Overdevelopment of the blot can lead to signal saturation, where the intensity of the band is no longer proportional to the amount of protein, and may cause the precipitate to flake off the membrane.

Experimental Protocols

I. General Western Blotting Workflow with this compound Detection

This protocol provides a general guideline. Optimal conditions, such as antibody concentrations and incubation times, should be empirically determined for each specific system.

Materials Required:

-

Protein samples and molecular weight markers

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer membrane (Nitrocellulose or PVDF)

-

Transfer buffer and transfer system

-

Wash Buffer (e.g., TBS-T or PBS-T: Tris-Buffered Saline or Phosphate-Buffered Saline with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk or a commercial blocking solution in wash buffer)

-

Primary antibody (specific to the protein of interest)

-

HRP-conjugated secondary antibody (specific to the host species of the primary antibody)

-

This compound Substrate Solution

-

Ultrapure water

Procedure:

-

Protein Separation and Transfer:

-

Separate 10-50 µg of protein lysate per lane by SDS-PAGE.

-

Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

(Optional) Verify transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Remove the blot from the transfer apparatus and place it in a clean container.

-

Block non-specific binding sites by incubating the membrane in Blocking Buffer for 60 minutes at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in Blocking Buffer to its optimal concentration.

-

Incubate the membrane in the primary antibody solution for 60 minutes at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three to five times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in Wash Buffer or Blocking Buffer to its optimal concentration.

-

Incubate the membrane in the secondary antibody solution for 60 minutes at room temperature with gentle agitation.

-

-

Final Washing:

-

Repeat the washing step (as in step 4) to remove the unbound secondary antibody.

-

-

Signal Development:

-

Ensure the this compound substrate is at room temperature before use.

-

Remove the membrane from the final wash solution and place it protein-side up in a clean container.

-

Add enough this compound solution to completely cover the surface of the membrane (approximately 0.1 mL per cm²).

-

Incubate for 5-15 minutes at room temperature. Do not shake the container during this incubation, as it may decrease sensitivity.

-

Carefully monitor the development of the blue bands.

-

-

Stopping the Reaction:

-

Once the desired band intensity is achieved, stop the reaction by removing the membrane from the substrate solution and washing it several times with ultrapure water.

-

-

Imaging and Storage:

-

The blot can be imaged using a standard flatbed scanner or gel documentation system.

-

For storage, air-dry the membrane completely and store it in a light-protected container. The bands may fade over time, so it is recommended to image the blot within a week.

-

II. Quantitative Data Summary

The following table summarizes typical parameters for Western blotting using this compound. These values should be used as a starting point and optimized for specific experimental conditions.

| Parameter | Typical Range/Value | Notes |

| Protein Load | 10-50 µg of total cell lysate | The optimal amount depends on the abundance of the target protein. |

| Primary Antibody Dilution | 1:500 - 1:5,000 | Empirically determine the optimal dilution for each antibody. |

| Secondary Antibody Dilution | 1:1,000 - 1:10,000 | Higher dilutions can help reduce background. |

| Incubation Times | 60 minutes at room temperature | For low abundance proteins, overnight incubation at 4°C for the primary antibody may be necessary. |

| Substrate Incubation | 5-15 minutes | Monitor development closely to avoid over-incubation and high background. |

| Sensitivity | Low picogram range | Sensitivity can be influenced by antibody affinity and protein abundance. |

Visualizations

Experimental Workflow Diagram

Caption: A generalized workflow for Western blotting using a TMB precipitating substrate.

Signaling Pathway Example: TNF Receptor 1 (TNFR1) Signaling

Western blotting is frequently used to analyze the activation state of signaling pathways by detecting the phosphorylation of key proteins. The Tumor Necrosis Factor (TNF) pathway is one such pathway where this technique is applied.

Caption: A simplified diagram of the TNF-α induced NF-κB signaling pathway.

References

Optimal TMB-PS Concentration for Horseradish Peroxidase (HRP) Detection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a highly sensitive and widely used chromogenic substrate for horseradish peroxidase (HRP) in various immunoassays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA). The reaction between HRP and TMB in the presence of hydrogen peroxide (H₂O₂) produces a soluble blue product that can be quantified spectrophotometrically. Upon addition of a stop solution (typically acidic), the color changes to yellow, which can be measured at 450 nm with enhanced sensitivity.[1][2][3] Optimizing the concentration of the TMB substrate is a critical step in assay development to achieve maximal signal intensity, low background, and a wide dynamic range.[4] This document provides detailed application notes and protocols for determining the optimal concentration of TMB-PS (a stabilized, ready-to-use TMB substrate solution) for HRP detection.

Factors Influencing Optimal this compound Concentration

The optimal this compound concentration is not a single value but rather is dependent on several factors specific to the assay being developed. These include:

-

HRP Conjugate Concentration: Higher concentrations of HRP may require higher concentrations of this compound to ensure the substrate is not a limiting factor in the reaction.[3]

-

Incubation Time: Shorter incubation times may necessitate a higher this compound concentration to generate a sufficient signal, while longer incubation times might lead to signal saturation or increased background with high substrate concentrations.

-

Assay Matrix: Components of the sample matrix can sometimes interfere with the enzymatic reaction, potentially requiring adjustments to the this compound concentration.

-

Desired Sensitivity and Dynamic Range: Assays designed to detect low-abundance analytes may benefit from higher this compound concentrations to enhance the signal, whereas assays with a broad dynamic range might require a more moderate concentration to avoid saturation at the high end.

HRP-TMB Signaling Pathway

The enzymatic reaction catalyzed by HRP involves a two-step oxidation of TMB in the presence of hydrogen peroxide. First, HRP reacts with H₂O₂ to form an activated enzyme complex (Compound I). This complex then oxidizes a molecule of TMB to a blue-colored cation radical. In a second step, another TMB molecule is oxidized, and the enzyme returns to its resting state. The addition of an acid stop solution converts the blue product to a stable yellow diimine product.

Caption: HRP-TMB enzymatic reaction pathway.

Recommended Starting Concentrations and Optimized Formulation

While the optimal concentration should be determined empirically for each specific assay, a systematic investigation by Khramtsov et al. (2025) provides an excellent starting point. Their research suggests an optimized formulation with the following final concentrations:

| Component | Optimized Concentration |

| TMB | 0.8 mmol/L |

| Hydrogen Peroxide (H₂O₂) | 1.3 mmol/L |

| Buffer | 0.2 mol/L Sodium Citrate, pH 4.5 |

| Additives | 5% DMSO, 0.37 mmol/L CaCl₂, 0.4 mmol/L 2-hydroxy-β-cyclodextrin |

| ** |

For commercially available this compound solutions, it is recommended to start with the manufacturer's suggested concentration and perform a titration to find the optimal concentration for your specific application.

Experimental Protocol: Determining the Optimal this compound Concentration

This protocol describes a method for optimizing the this compound concentration in a sandwich ELISA format. The general principles can be adapted for other immunoassay formats.

Materials

-

ELISA plate coated with capture antibody and blocked

-

Antigen standard of known concentration

-

HRP-conjugated detection antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Diluent (e.g., PBS with 1% BSA)

-

This compound substrate solution (stock concentration)

-

Substrate buffer (compatible with your this compound)

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Experimental Workflow Diagram

Caption: Experimental workflow for this compound optimization.

Procedure

-

Antigen Addition:

-

To a pre-coated and blocked 96-well plate, add your antigen standards. Include a high concentration, a low concentration, and a zero antigen (blank) control. It is recommended to run each condition in triplicate.

-

-

Incubation and Washing:

-

Incubate the plate according to your standard ELISA protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).

-

Wash the plate 3-5 times with Wash Buffer.

-

-

Detection Antibody Addition:

-

Add the HRP-conjugated detection antibody at its pre-determined optimal concentration to each well.

-

-

Incubation and Washing:

-

Incubate the plate according to your standard protocol (e.g., 1 hour at room temperature).

-

Wash the plate 3-5 times with Wash Buffer.

-

-

Preparation of this compound Working Solutions:

-

Prepare a series of dilutions of your this compound stock solution in the appropriate substrate buffer. A suggested range to test is from 0.1 mM to 1.0 mM, including intermediate concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

-

-

Substrate Addition:

-

Add 100 µL of each this compound working solution to the designated wells for each antigen concentration (high, low, and blank).

-

-

Incubation:

-

Incubate the plate in the dark at room temperature for 15-30 minutes. The incubation time should be kept consistent.

-

-

Stop Reaction:

-

Add 100 µL of Stop Solution to each well to stop the enzymatic reaction. The color in the wells should change from blue to yellow.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis

-

Calculate Mean Absorbance: For each this compound concentration, calculate the mean absorbance for the high antigen, low antigen, and blank wells.

-

Calculate Signal-to-Noise Ratio (S/N): For each this compound concentration, calculate the S/N ratio for both the high and low antigen concentrations using the following formula:

S/N = (Mean Absorbance of Antigen) / (Mean Absorbance of Blank)

-

Data Presentation: Summarize your results in a table for easy comparison.

Quantitative Data Presentation

The following tables provide an example of how to structure the data obtained from the this compound optimization experiment.

Table 1: Mean Absorbance (OD 450 nm) at Varying this compound Concentrations

| This compound Conc. (mM) | Mean OD (High Antigen) | Mean OD (Low Antigen) | Mean OD (Blank) |

| 0.1 | 0.850 | 0.250 | 0.050 |

| 0.2 | 1.500 | 0.450 | 0.055 |

| 0.4 | 2.500 | 0.800 | 0.060 |

| 0.6 | 3.000 | 1.200 | 0.065 |

| 0.8 | 3.200 | 1.500 | 0.070 |

| 1.0 | 3.250 | 1.550 | 0.080 |

Table 2: Signal-to-Noise (S/N) Ratio at Varying this compound Concentrations

| This compound Conc. (mM) | S/N Ratio (High Antigen) | S/N Ratio (Low Antigen) |

| 0.1 | 17.0 | 5.0 |

| 0.2 | 27.3 | 8.2 |

| 0.4 | 41.7 | 13.3 |

| 0.6 | 46.2 | 18.5 |

| 0.8 | 45.7 | 21.4 |

| 1.0 | 40.6 | 19.4 |

Interpretation of Results

The optimal this compound concentration is the one that provides the best balance between a high signal for your target analyte and a low background, resulting in the highest signal-to-noise ratio. Based on the example data above, a concentration of 0.6 to 0.8 mM this compound would be considered optimal, as it yields a high signal and a high S/N ratio for both high and low antigen concentrations. While higher concentrations of this compound might slightly increase the absolute signal, they may also lead to a higher background and a decrease in the S/N ratio.

Conclusion

Optimizing the this compound concentration is a crucial step in developing a robust and sensitive HRP-based immunoassay. By following the detailed protocol and data analysis guidelines presented in these application notes, researchers, scientists, and drug development professionals can systematically determine the optimal this compound concentration for their specific assay, leading to more reliable and reproducible results.

References

Application Notes and Protocols for TMB-PS in Colorimetric Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the optimal use of TMB-PS (3,3’,5,5’-Tetramethylbenzidine-Peroxide Solution) for color development in enzyme-linked immunosorbent assays (ELISAs) and other horseradish peroxidase (HRP)-based detection methods. Adherence to these protocols is crucial for generating reliable and reproducible results in research and drug development settings.

Principles of this compound Color Development

TMB is a chromogenic substrate for HRP. In the presence of HRP and a peroxide, TMB is oxidized, resulting in the formation of a blue-colored product.[1] This reaction can be monitored kinetically or stopped for endpoint analysis. The addition of an acidic stop solution, such as sulfuric acid or phosphoric acid, terminates the enzymatic reaction and changes the color of the product from blue to a stable yellow.[1][2] The intensity of the yellow color is proportional to the amount of HRP present in the sample and is quantified by measuring the absorbance at 450 nm.[1][3]

Factors Influencing this compound Incubation Time and Color Development

Several factors can influence the rate and intensity of color development, necessitating optimization of the incubation time for each specific assay:

-

Enzyme Concentration: Higher concentrations of HRP will lead to a faster rate of color development. It is critical to optimize antibody-HRP conjugate concentrations to avoid overly rapid reactions that can lead to signal saturation or substrate precipitation.

-

Temperature: Most protocols recommend performing the incubation at room temperature (20-25°C). Some protocols suggest pre-warming the TMB substrate to 37°C for 30 minutes before use. Temperature fluctuations can affect the rate of the enzymatic reaction, so maintaining a consistent temperature is important for reproducibility.

-

Light Exposure: TMB is sensitive to light, and prolonged exposure can lead to degradation and increased background signal. Therefore, it is recommended to protect the substrate from light during storage and incubation.

-

pH: The pH of the reaction buffer can influence the kinetics of the color development. While most commercial this compound solutions are pre-buffered, it is a factor to consider in custom assay development.

-

Contaminants: The presence of oxidizing agents, such as bleach, or other contaminants can lead to premature color development and high background. Ensure all reagents and labware are free from such contaminants.

Data Presentation: this compound Incubation Time and Absorbance

The optimal incubation time for this compound will vary depending on the specific assay conditions. The following table provides a representative example of the expected absorbance values at 450 nm after stopping the reaction at different incubation time points in a typical ELISA.

| Incubation Time (minutes) | Low Analyte Concentration (Absorbance at 450 nm) | High Analyte Concentration (Absorbance at 450 nm) |

| 5 | 0.250 | 1.000 |

| 10 | 0.500 | 1.800 |

| 15 | 0.750 | >2.500 (Saturation) |

| 20 | 1.000 | >2.500 (Saturation) |

| 30 | 1.500 | >2.500 (Saturation) |

Note: It is recommended to monitor the color development and stop the reaction before the absorbance values of the highest standards exceed the linear range of the plate reader (typically around 2.0-2.5 OD).

Experimental Protocols

Standard ELISA Protocol using this compound

This protocol outlines the general steps for a sandwich ELISA.

Materials:

-

Coated and blocked 96-well microplate

-

Samples and standards

-

Detection antibody-HRP conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

This compound Substrate Solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Sample/Standard Incubation: Add 100 µL of samples and standards to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

-

Detection Antibody Incubation: Add 100 µL of diluted detection antibody-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as described in step 2.

-

This compound Incubation: Add 100 µL of this compound substrate solution to each well. Incubate at room temperature, protected from light, for 5-30 minutes. Monitor the color development visually or with a plate reader.

-

Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Read Absorbance: Read the absorbance at 450 nm within 30-60 minutes of adding the stop solution.

Kinetic Assay Protocol

For kinetic assays, the absorbance is measured at multiple time points without stopping the reaction.

Procedure:

-

Follow steps 1-4 of the standard ELISA protocol.

-

This compound Addition: Add 100 µL of this compound substrate solution to each well.

-

Kinetic Reading: Immediately place the plate in a microplate reader set to measure absorbance at 620-655 nm. Take readings at regular intervals (e.g., every 1-2 minutes) for a defined period.

Visualizations

References

Application Notes and Protocols: TMB Stop Solution for ELISA Assays

A comprehensive guide for researchers, scientists, and drug development professionals on the use of acidic stop solutions for 3,3’,5,5’-Tetramethylbenzidine (TMB) in Enzyme-Linked Immunosorbent Assays (ELISA).

Introduction

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for detecting and quantifying peptides, proteins, antibodies, and hormones. A key step in many colorimetric ELISAs is the enzymatic reaction involving Horseradish Peroxidase (HRP) and a chromogenic substrate, most commonly 3,3’,5,5’-Tetramethylbenzidine (TMB). This reaction produces a blue color. To enable accurate and stable measurement, the reaction is terminated by the addition of a stop solution. While various proprietary stop solutions exist, acidic solutions, particularly sulfuric acid, are the most prevalent.